2-Methoxyethanol-13C3
Overview
Description
2-Methoxyethanol-13C3 is a stable isotope-labeled form of 2-methoxyethanol, a colorless liquid commonly used as a solvent in various industries. The compound is characterized by the presence of three carbon-13 isotopes, making it valuable for research and analytical purposes. Its molecular formula is 13CH3O13CH213CH2OH, and it has a molecular weight of 79.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethanol-13C3 can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . The reaction typically requires controlled conditions to ensure the incorporation of carbon-13 isotopes.
Industrial Production Methods: Industrial production of this compound involves the use of labeled methanol and ethylene oxide under specific reaction conditions to achieve high isotopic purity. The process is carefully monitored to maintain the isotopic enrichment and chemical purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethanol-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or acids.
Reduction: Yields simpler alcohols.
Substitution: Results in various substituted ethers or alcohols
Scientific Research Applications
2-Methoxyethanol-13C3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Serves as a solvent in the production of resins, dyes, and other chemical products
Mechanism of Action
The mechanism of action of 2-methoxyethanol-13C3 involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants in chemical reactions. In biological systems, it can be metabolized to form intermediates that participate in metabolic pathways. The labeled carbon atoms allow researchers to track these processes and understand the compound’s effects at a molecular level .
Comparison with Similar Compounds
2-Methoxyethanol: The non-labeled form, commonly used as a solvent.
2-Ethoxyethanol: Another glycol ether with similar solvent properties.
2-Butoxyethanol: A glycol ether with a longer carbon chain, used in industrial applications.
Uniqueness: 2-Methoxyethanol-13C3 is unique due to its isotopic labeling, which makes it particularly valuable for research applications. The presence of carbon-13 isotopes allows for precise tracking and analysis in various scientific studies, distinguishing it from its non-labeled counterparts .
Properties
IUPAC Name |
2-(113C)methoxy(1,2-13C2)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-VMIGTVKRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13CH2][13CH2]O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583910 | |
Record name | 2-[(~13~C)Methyloxy](~13~C_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.073 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-36-3 | |
Record name | 2-[(~13~C)Methyloxy](~13~C_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286425-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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